molecular formula C7H14 B166808 (E)-4,4-Dimethyl-2-pentene CAS No. 690-08-4

(E)-4,4-Dimethyl-2-pentene

Cat. No.: B166808
CAS No.: 690-08-4
M. Wt: 98.19 g/mol
InChI Key: BIDIHFPLDRSAMB-AATRIKPKSA-N
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Description

(E)-4,4-Dimethyl-2-pentene is an organic compound belonging to the class of alkenes It is characterized by the presence of a double bond between the second and third carbon atoms in its five-carbon chain, with two methyl groups attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4,4-Dimethyl-2-pentene can be achieved through several methods. One common approach involves the dehydration of 4,4-dimethyl-2-pentanol using an acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and formation of the double bond.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic dehydrogenation of 4,4-dimethylpentane. This process involves the use of metal catalysts such as platinum or palladium at high temperatures and pressures to achieve the desired conversion.

Chemical Reactions Analysis

Types of Reactions: (E)-4,4-Dimethyl-2-pentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon can yield 4,4-dimethylpentane.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalogenated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under mild heating.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.

    Substitution: Chlorine or bromine in the presence of light or a radical initiator.

Major Products:

    Oxidation: 4,4-Dimethyl-2-pentanol, 4,4-Dimethyl-2-pentanone, 4,4-Dimethylpentanoic acid.

    Reduction: 4,4-Dimethylpentane.

    Substitution: 2,3-Dichloro-4,4-dimethylpentane, 2,3-Dibromo-4,4-dimethylpentane.

Scientific Research Applications

(E)-4,4-Dimethyl-2-pentene has several applications in scientific research:

    Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of addition reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (E)-4,4-Dimethyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen atoms on the catalyst surface, leading to the addition of hydrogen and formation of a saturated hydrocarbon. In oxidation reactions, the double bond is attacked by oxidizing agents, resulting in the formation of oxygen-containing functional groups.

Comparison with Similar Compounds

    (E)-2-Butene: Another alkene with a similar double bond configuration but a shorter carbon chain.

    (E)-3-Hexene: A structurally similar compound with a longer carbon chain.

    (E)-4-Methyl-2-pentene: A closely related compound with one less methyl group.

Uniqueness: (E)-4,4-Dimethyl-2-pentene is unique due to the presence of two methyl groups on the fourth carbon, which influences its reactivity and physical properties. This structural feature distinguishes it from other alkenes and contributes to its specific applications in research and industry.

Properties

IUPAC Name

(E)-4,4-dimethylpent-2-ene
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InChI

InChI=1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BIDIHFPLDRSAMB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C)(C)C
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Isomeric SMILES

C/C=C/C(C)(C)C
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID5075078, DTXSID201015935
Record name 2-Pentene, 4,4-dimethyl-
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Record name (E)-4,4-Dimethylpent-2-ene
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Molecular Weight

98.19 g/mol
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Vapor Pressure

111.0 [mmHg]
Record name (E)-4,4-Dimethylpent-2-ene
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CAS No.

690-08-4, 50819-06-2, 26232-98-4
Record name (2E)-4,4-Dimethyl-2-pentene
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Record name (E)-4,4-Dimethyl-2-pentene
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Record name 2-Pentene, 4,4-dimethyl-
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Record name (E)-4,4-Dimethylpent-2-ene
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Record name (E)-4,4-dimethylpent-2-ene
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Record name (E)-4,4-DIMETHYL-2-PENTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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